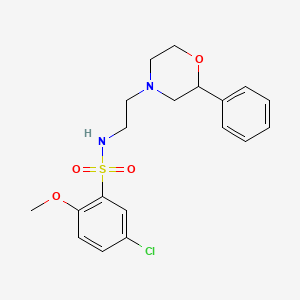

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is an organic compound with a complex structure that includes a chloro-substituted methoxybenzene ring, a sulfonamide group, and a phenylmorpholinoethyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzenesulfonamide to introduce the chloro group. This is followed by the reaction with 2-(2-phenylmorpholino)ethylamine under suitable conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of azides or thiols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Diabetes Management

5-Chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is structurally related to glibenclamide, a well-known antidiabetic medication. It is recognized as an impurity or related compound in the synthesis of glibenclamide, which is used for managing blood glucose levels in patients with type 2 diabetes mellitus. The compound's sulfonamide group contributes to its biological activity, particularly in inhibiting certain enzymes involved in glucose metabolism .

1.2 NLRP3 Inflammasome Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. Inhibition of the NLRP3 inflammasome has therapeutic implications for conditions such as myocardial infarction and other inflammatory diseases. Research indicates that compounds like this compound can limit myocardial injury post-ischemia-reperfusion by modulating inflammatory pathways .

Case Studies

3.1 Clinical Implications in Diabetes Treatment

A clinical study demonstrated that glibenclamide effectively lowers blood glucose levels; however, the presence of impurities like this compound can influence the drug's efficacy and safety profile. Understanding these impurities is crucial for pharmaceutical formulations to ensure patient safety and drug effectiveness .

3.2 Inflammation and Cardiovascular Health

Research published in cardiovascular pharmacology has shown that compounds inhibiting the NLRP3 inflammasome can significantly reduce myocardial damage during ischemic events. The application of this compound in preclinical models supports its role as a potential therapeutic agent for reducing inflammation-related damage post-myocardial infarction .

Mécanisme D'action

The mechanism of action of 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzenesulfonamide: Similar structure but with a sulfamoylphenyl group instead of a phenylmorpholinoethyl group.

Metoclopramide: Contains a methoxybenzamide structure but with different substituents and pharmacological properties.

Uniqueness

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylmorpholinoethyl moiety, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Activité Biologique

5-Chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, highlighting its implications in pharmacology and therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, including the methylation of 5-chlorosalicylic acid and subsequent reactions to form the final sulfonamide structure. The general synthetic pathway can be summarized as follows:

- Methylation of 5-Chlorosalicylic Acid : The starting material is methylated to form methyl 5-chloro-2-methoxybenzoate.

- Aminolysis : This intermediate is then reacted with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide.

- Chlorosulfonation : The amide undergoes chlorosulfonation followed by further aminolysis to produce the target sulfonamide compound.

This multi-step synthesis is crucial for obtaining high yields and purity, which are essential for biological testing .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anti-cancer properties and mechanisms of action.

Anti-Cancer Properties

Recent research has shown that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines. Notably, studies have reported the following findings:

- Cytotoxicity : The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others, with IC50 values indicating potent activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of pro-inflammatory cytokines, contributing to its anti-cancer effects .

Inflammation Modulation

In addition to its anti-cancer properties, this compound has been identified as a potential NLRP3 inflammasome inhibitor. It has shown protective activities in models of myocardial infarction by:

- Blocking ASC Aggregation : This action prevents the formation of the NLRP3 inflammasome complex.

- Reducing IL-1β Release : It significantly decreases the release of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine, thereby mitigating inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Myocardial Infarction Model : In vivo studies demonstrated that treatment with this compound reduced infarct size and leukocyte infiltration in mouse models, suggesting its utility in cardiovascular diseases .

- Cancer Cell Line Studies : In vitro evaluations showed that various derivatives exhibited higher potency compared to standard chemotherapeutic agents like Doxorubicin, indicating a promising alternative for cancer treatment .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-25-17-8-7-16(20)13-19(17)27(23,24)21-9-10-22-11-12-26-18(14-22)15-5-3-2-4-6-15/h2-8,13,18,21H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTIYLUOHGPXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.